molecular formula C18H12FN3S B5598804 N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B5598804
M. Wt: 321.4 g/mol
InChI Key: HIFXOHCMWMYWDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidines involves multiple steps, including acylation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, a related compound, is achieved through acylation and nucleophilic substitution starting from 6-chloropyrimidine-4-amine. The intermediates' structures are confirmed using MS and 1H NMR, indicating the complexity and precision required in synthesizing these compounds (Gan et al., 2021).

Scientific Research Applications

Antitumor Applications

N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine and its derivatives are significant in the field of antitumor research. For instance, certain intermediates, like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, are used in the synthesis of small molecular inhibitors for anti-tumor applications (Gan et al., 2021). Additionally, derivatives like N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine have been identified as potent apoptosis inducers, showing high activity in breast cancer models (Kemnitzer et al., 2009). Moreover, some thieno[2,3-d]pyrimidine derivatives have been selected for in vitro antitumor screening, with compounds like 7-chloro-5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-3H-thiazolo[4,5-d]pyrimidin-2-thione showing significant activity against human tumor cell lines (Becan & Wagner, 2008).

Antifungal and Antibacterial Properties

Compounds derived from N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine exhibit notable antifungal and antibacterial activities. For instance, some derivatives have shown efficacy against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017). Additionally, certain fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated bactericidal activities, indicating their potential in treating bacterial infections (Zhou Xi, 2015).

Radiosensitizing Effects

Derivatives of N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine have been explored as radiosensitizers in cancer treatment. Compounds like 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine have shown potential in increasing the effectiveness of radiotherapy by inhibiting cell viability and arresting cell cycles (Jung et al., 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-14-8-4-5-9-15(14)22-17-13-10-16(12-6-2-1-3-7-12)23-18(13)21-11-20-17/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFXOHCMWMYWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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